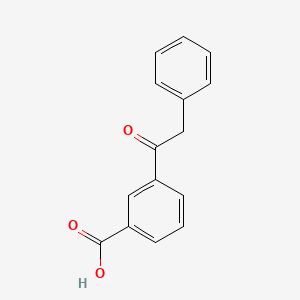

3-(1-Oxo-2-phenylethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Oxo-2-phenylethyl)benzoic acid is a compound that can be categorized within the family of benzene derivatives, specifically as a benzoic acid derivative. It is structurally related to other compounds that have been synthesized and characterized in various studies, such as 2-(2-Aryl)ethylbenzoic acid and 3,5-dimethylbenzoic acid . These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to 3-(1-Oxo-2-phenylethyl)benzoic acid often involves multi-step reactions. For instance, the synthesis of 2-(2-Aryl)ethylbenzoic acid, which shares a similar aryl-ethyl side chain, was achieved through a Wittig-Horner reaction followed by hydrolysis and hydrogenation, with an overall yield of about 64% . This method could potentially be adapted for the synthesis of 3-(1-Oxo-2-phenylethyl)benzoic acid by modifying the starting materials and reaction conditions to introduce the 1-oxo-2-phenylethyl moiety.

Molecular Structure Analysis

The molecular structure of benzene derivatives, including those with benzoic acid moieties, has been extensively studied using techniques such as X-ray crystallography . These studies provide detailed information on bond lengths, angles, and overall molecular geometry, which are crucial for understanding the chemical behavior of these compounds. For example, the structure of 3,5-dimethylbenzoic acid was determined to have C2v symmetry within the benzene ring, with bond distances and angles that are consistent with other related molecules in the gas phase .

Chemical Reactions Analysis

Compounds like 3-(1-Oxo-2-phenylethyl)benzoic acid can undergo various chemical reactions due to the presence of reactive functional groups. The benzoic acid moiety can participate in acid-base reactions, esterification, and amide formation, while the 1-oxo-2-phenylethyl group could potentially engage in reactions typical of ketones, such as nucleophilic addition. Studies on similar compounds have shown that azo-benzoic acids can exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent and pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1-Oxo-2-phenylethyl)benzoic acid can be inferred from related compounds. For instance, the crystal structure of 2-methoxy-benzoic acid derivatives provides insights into the solid-state properties, such as crystal packing and intermolecular interactions . The solubility, melting point, and other physical properties would be influenced by the specific substituents on the benzene ring and the nature of the side chain. The presence of the oxo group in the side chain could affect the compound's reactivity and interaction with solvents, as seen in the study of 3-benzoylbenzoic acid oxime, where hydrogen bonding plays a significant role in the crystal structure .

Applications De Recherche Scientifique

1. Natural Product Synthesis

Phenolic compounds derived from plants, like those from Scorzonera judaica roots, include structures related to 3-(1-Oxo-2-phenylethyl)benzoic acid. Such compounds have been studied for their cytotoxic activities, highlighting their potential in drug discovery and natural product synthesis (Bader, de Tommasi, Cotugno, & Braca, 2011).

2. Crystallography and Molecular Structure Analysis

Research into compounds like 4-(Antipyrin-4-yliminomethyl)benzoic acid, which bear similarity to 3-(1-Oxo-2-phenylethyl)benzoic acid, provides insights into molecular structures and their interactions. This is crucial in fields like crystallography and molecular design (Zhang, Li, Tao, & Zhu, 2002).

3. Organic Synthesis

The synthesis of related compounds, such as 2-(2-Phenylethyl)benzoic acid, is a key area of research. These studies contribute to the field of organic chemistry, particularly in developing new synthetic methods and pathways (Chen Fen-er, 2012).

4. Liquid-Crystalline Applications

Benzoic acid derivatives are used in the development of liquid-crystalline materials. Their structural properties make them suitable for applications in displays and other advanced materials (Kishikawa, Hirai, & Kohmoto, 2008).

5. Biosynthesis in Plants and Bacteria

Understanding the biosynthesis of benzoic acid in plants and bacteria is crucial for biotechnology and agriculture. This research can lead to the development of new bio-based products and insights into plant metabolism (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

6. Detection of Inorganic Ions and Antibiotics

Metal-organic frameworks (MOFs) incorporating benzoic acid derivatives can be used to detect inorganic ions and antibiotics. This has implications for environmental monitoring and pharmaceutical analysis (Li, Li, & Li, 2018).

7. Pharmacological Research

Benzoic acid derivatives have been identified in plant exudates, and their roles in the growth of microorganisms have been explored. This research is significant for understanding plant-microorganism interactions and developing new antimicrobial agents (Liu, Li, Cai, Cai, Lu, & Shi, 2015).

Propriétés

IUPAC Name |

3-(2-phenylacetyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVBEISJPKPDAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402081 |

Source

|

| Record name | 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Oxo-2-phenylethyl)benzoic acid | |

CAS RN |

423151-69-3 |

Source

|

| Record name | 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)